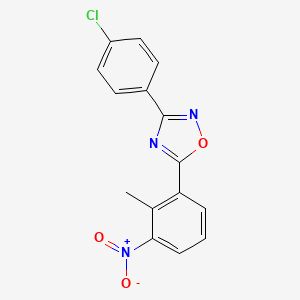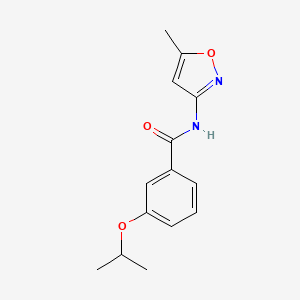
5-cyclohexyl-1-propyl-1,3,5-triazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclohexyl-1-propyl-1,3,5-triazinane-2-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazinane derivatives and has been synthesized through various methods.
Mécanisme D'action
The exact mechanism of action of 5-cyclohexyl-1-propyl-1,3,5-triazinane-2-thione is not yet fully understood. However, it is believed to exert its antimicrobial activity by inhibiting the synthesis of cell wall components in bacteria and disrupting the cell membrane integrity in fungi. Its anticancer activity is believed to be due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-cyclohexyl-1-propyl-1,3,5-triazinane-2-thione has been found to have minimal toxicity towards mammalian cells and has shown no significant adverse effects on the liver and kidney functions. However, further studies are required to determine its long-term effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 5-cyclohexyl-1-propyl-1,3,5-triazinane-2-thione in lab experiments is its broad-spectrum antimicrobial activity, making it an ideal candidate for testing against various microorganisms. However, its solubility in water is limited, which can pose a challenge in some experiments.
Orientations Futures
There are several future directions for research on 5-cyclohexyl-1-propyl-1,3,5-triazinane-2-thione. One of the significant areas of interest is its potential as a therapeutic agent for various infectious diseases and cancer. Further studies are required to determine its efficacy and safety in human clinical trials. Additionally, its potential as a food preservative and agricultural fungicide is also an area of interest for future research.
Conclusion:
In conclusion, 5-cyclohexyl-1-propyl-1,3,5-triazinane-2-thione is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of 5-cyclohexyl-1-propyl-1,3,5-triazinane-2-thione has been carried out through various methods. One of the most commonly used methods involves the reaction of cyclohexylamine, propylamine, and carbon disulfide in the presence of a base such as sodium hydroxide. The reaction leads to the formation of 5-cyclohexyl-1-propyl-1,3,5-triazinane-2-thione as a white solid.
Applications De Recherche Scientifique
5-cyclohexyl-1-propyl-1,3,5-triazinane-2-thione has been extensively studied for its potential applications in various fields. It has been found to exhibit significant antimicrobial activity against various microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses. This compound has also been studied for its potential anticancer activity and has shown promising results in inhibiting the growth of cancer cells.
Propriétés
IUPAC Name |
5-cyclohexyl-1-propyl-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3S/c1-2-8-14-10-15(9-13-12(14)16)11-6-4-3-5-7-11/h11H,2-10H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEGXORUZHHNME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CN(CNC1=S)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclohexyl-1-propyl-1,3,5-triazinane-2-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5708243.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5708250.png)
![7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5708251.png)
![4-[(2-chloro-6-fluorophenyl)acetyl]morpholine](/img/structure/B5708256.png)
![2-allyl-6-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5708269.png)
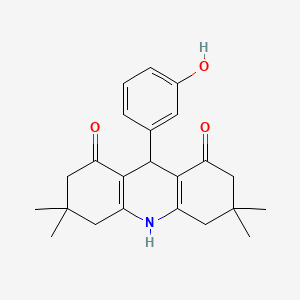
![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5708280.png)
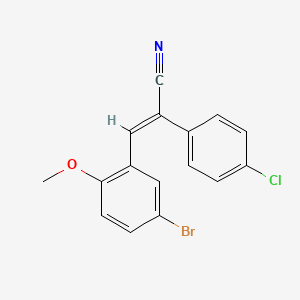
![3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5708308.png)
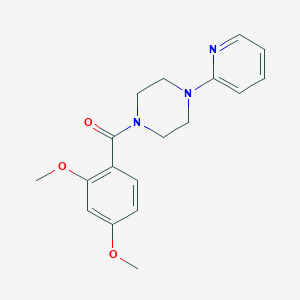

![N-{4-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5708336.png)
